2-{[(2,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
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Overview
Description
2-{[(2,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Step 1: Formation of the phenyl acetate core through esterification reactions.
Step 2: Introduction of the carbamothioyl group via thiourea derivatives.
Step 3: Incorporation of the dichlorophenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can replace the dichlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
2-{[(2,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dichlorophenyl)carbamoyl]phenyl}acetic acid
- 2-{[(2,6-Dichlorophenyl)carbamoyl]phenyl}acetic acid
Comparison
Compared to similar compounds, 2-{[(2,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62204-71-1 |
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Molecular Formula |
C16H12Cl2N2O3S |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
[2-[(2,5-dichlorophenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-9(21)23-14-5-3-2-4-11(14)15(22)20-16(24)19-13-8-10(17)6-7-12(13)18/h2-8H,1H3,(H2,19,20,22,24) |
InChI Key |
RKKGLIIYKFWASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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